molecular formula C9H11BrO3 B14879048 5-Bromo-3-ethoxy-2-methoxyphenol

5-Bromo-3-ethoxy-2-methoxyphenol

Cat. No.: B14879048
M. Wt: 247.09 g/mol
InChI Key: FTBJEUFURHWBQV-UHFFFAOYSA-N
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Description

5-Bromo-3-ethoxy-2-methoxyphenol is a phenolic compound featuring a benzene ring substituted with bromo (Br) at position 5, ethoxy (OCH₂CH₃) at position 3, methoxy (OCH₃) at position 2, and a hydroxyl (-OH) group at position 1 (Figure 1). Derivatives with bromo, methoxy, and ethoxy substituents are often synthesized via nucleophilic substitution or condensation reactions, as seen in related compounds .

Properties

Molecular Formula

C9H11BrO3

Molecular Weight

247.09 g/mol

IUPAC Name

5-bromo-3-ethoxy-2-methoxyphenol

InChI

InChI=1S/C9H11BrO3/c1-3-13-8-5-6(10)4-7(11)9(8)12-2/h4-5,11H,3H2,1-2H3

InChI Key

FTBJEUFURHWBQV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OC)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethoxy-2-methoxyphenol typically involves multiple steps. One common method starts with o-methoxyphenol as the raw material. The phenolic hydroxyl group is first protected by acetylation using acetic anhydride. Bromination is then performed using bromine under the catalysis of iron powder. Finally, deacetylation is carried out to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-ethoxy-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine and iron powder as a catalyst.

    Acetylation: Acetic anhydride and sulfuric acid as a catalyst.

    Deacetylation: Sodium bicarbonate solution.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.

    Oxidation Products: Quinones and hydroquinones.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry: 5-Bromo-3-ethoxy-2-methoxyphenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: In biological research, this compound can be used to study the effects of brominated phenols on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethoxy-2-methoxyphenol involves its interaction with specific molecular targets. The bromine atom and the phenolic hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic aromatic substitution reactions. These interactions can affect biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Positional Isomers and Substituted Phenols

Compounds with bromo and methoxy/ethoxy groups in varying positions exhibit distinct physicochemical and biological properties:

Compound Name Substituents (Positions) Key Properties/Applications Evidence Reference
5-Bromo-2-methoxyphenol Br (5), OCH₃ (2), -OH (1) Precursor for chalcone synthesis; used in anti-inflammatory agent development .
5-Bromo-3-ethoxy-2-methoxyphenol Br (5), OCH₃ (2), OCH₂CH₃ (3), -OH (1) Hypothesized increased steric hindrance and altered solubility compared to 5-Bromo-2-methoxyphenol. -
3-Bromo-5-chloro-2-methoxypyridine Br (3), Cl (5), OCH₃ (2) Halogenated pyridine derivative; potential intermediate in agrochemical synthesis .

Key Observations :

  • Reactivity: Bromo-substituted phenols (e.g., 5-Bromo-2-methoxyphenol) are reactive intermediates for coupling reactions, as demonstrated in chalcone synthesis .

Ethoxy-Substituted Derivatives

Ethoxy groups influence solubility and electronic properties:

Compound Name Substituents (Positions) Key Properties/Applications Evidence Reference
(5-Bromo-2-ethoxy-3-fluorophenyl)methanol Br (5), OCH₂CH₃ (2), F (3), -CH₂OH (1) Fluorine increases electronegativity; hydroxymethyl group enhances hydrogen bonding .
B-(3-Bromo-2-ethoxy-5-methylphenyl)boronic acid Br (3), OCH₂CH₃ (2), CH₃ (5), B(OH)₂ Boronic acid enables Suzuki-Miyaura cross-coupling; methyl group adds steric bulk .

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : Fluorine (in evidence 5) reduces electron density, whereas ethoxy groups donate electrons, affecting reaction kinetics in synthetic pathways.
  • Functional Group Diversity: Boronic acids (evidence 6) expand utility in materials science, unlike phenolic hydroxyl groups, which are more common in drug metabolites.

Chalcone Derivatives

Chalcones with bromo-methoxy motifs demonstrate biological activity:

Compound Name Structure Key Properties/Applications Evidence Reference
5-Bromo-2′-hydroxy-2-methoxy-chalcone Chalcone backbone Anti-inflammatory activity (84% yield, m.p. 121°C) .

Key Observations :

  • Conjugated Systems: The chalcone’s α,β-unsaturated ketone enhances bioactivity via Michael addition or redox interactions, unlike simpler phenolic structures.
  • Yield and Stability : High yield (84%) and moderate melting point (121°C) suggest scalability for pharmaceutical applications .

Carboxylic Acid and Boronic Acid Derivatives

Functional group substitutions drastically alter applications:

Compound Name Functional Group Key Properties/Applications Evidence Reference
3-(5-Bromo-2-methoxyphenyl)propanoic acid -COOH Carboxylic acid enhances solubility; used in polymer synthesis .
B-(3-Bromo-2-ethoxy-5-methylphenyl)boronic acid -B(OH)₂ Cross-coupling reagent for biaryl synthesis .

Key Observations :

  • Acidity and Solubility: Carboxylic acids (evidence 7) are more water-soluble than phenols, favoring aqueous-phase reactions.
  • Reactivity: Boronic acids (evidence 6) are pivotal in C-C bond formation, a property absent in phenolic derivatives.

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